1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid is an organic compound with the molecular formula C10H8ClFO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution Reactions: The phenyl ring is functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide and suitable bases.
Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand the interactions of cyclopropane-containing molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid involves its interaction with molecular targets and pathways in biological systems. The cyclopropane ring and substituted phenyl group can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropanecarboxylic Acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-4-fluorophenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMZYVNTVEMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.